molecular formula C19H10Cl3N5O7 B12481030 N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide

N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12481030
M. Wt: 526.7 g/mol
InChI Key: GOSLERKYKMZAEV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple nitro groups, chloro substituents, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents like nitric acid and sulfuric acid.

    Chlorination: Introduction of chloro substituents using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: Formation of the amide linkage through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions at the chloro or nitro positions.

    Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield the corresponding amines, while hydrolysis of the amide bond would yield the amine and carboxylic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of multiple nitro and chloro groups may also influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C19H10Cl3N5O7

Molecular Weight

526.7 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(3,4-dichloroanilino)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H10Cl3N5O7/c20-13-3-1-9(5-14(13)21)23-18-12(6-11(26(31)32)8-17(18)27(33)34)19(28)24-16-4-2-10(25(29)30)7-15(16)22/h1-8,23H,(H,24,28)

InChI Key

GOSLERKYKMZAEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

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